[5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol
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Overview
Description
[5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol is a triazole derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring substituted with a hydroxymethyl group and a nitrophenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. For instance, 4-nitrophenyl azide can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.
Hydroxymethylation: The resulting triazole compound can then undergo hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques can be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: [5-(Formyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol.
Reduction: [5-(Hydroxymethyl)-3-(4-aminophenyl)-1,2,3-triazol-4-yl]methanol.
Substitution: Various ethers or esters depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing functional groups.
Biology
Bioconjugation: The triazole ring is a common motif in click chemistry, which is used for bioconjugation in the development of biocompatible materials and drug delivery systems.
Medicine
Pharmaceuticals: The compound’s derivatives can be explored for their potential as antimicrobial or anticancer agents due to the presence of the nitrophenyl group, which is known for its biological activity.
Industry
Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Mechanism of Action
The biological activity of [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol is primarily due to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The triazole ring can also interact with enzymes and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
[5-(Hydroxymethyl)-3-phenyl-1,2,3-triazol-4-yl]methanol: Lacks the nitro group, making it less reactive in redox reactions.
[5-(Hydroxymethyl)-3-(4-chlorophenyl)-1,2,3-triazol-4-yl]methanol:
Uniqueness
The presence of both the hydroxymethyl and nitrophenyl groups in [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol makes it particularly versatile. The hydroxymethyl group allows for further functionalization, while the nitrophenyl group provides unique redox properties that can be exploited in various applications.
This compound’s unique combination of functional groups and its potential for diverse chemical reactions make it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-(4-nitrophenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-5-9-10(6-16)13(12-11-9)7-1-3-8(4-2-7)14(17)18/h1-4,15-16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSVJLULXFWVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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